マキシステロンA

概要

説明

科学的研究の応用

Makisterone A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying steroid synthesis and transformations . In biology, it is used to study the hormonal regulation of growth and development in insects . In industry, it is used in the production of insecticides and other agricultural products .

作用機序

マキステロン A は、エクジステロイドに応答して遺伝子発現を調節する核内受容体であるエクジソン受容体に結合することで、その効果を発揮します . マキステロン A のエクジソン受容体への結合は、昆虫の脱皮と発達につながる一連の分子イベントを活性化します . このプロセスに関与する分子標的と経路には、細胞の成長、分化、代謝を調節するさまざまな遺伝子とタンパク質が含まれます .

類似化合物の比較

マキステロン A は、その特定の構造と生物活性のために、エクジステロイドの中でユニークです . 類似の化合物には、エクジソン、20-ヒドロキシエクジソン、および 24,28-デヒドロマキステロン A があります . これらの化合物は、類似の構造と機能を共有していますが、特定のヒドロキシル化とアルキル化のパターンが異なります .

生化学分析

Biochemical Properties

Makisterone A is a potent ecdysone receptor (EcR) agonist . It shows similar affinity for EcR as 20-Hydroxyecdysone . This interaction with the ecdysone receptor plays a crucial role in its function as a molting hormone.

Cellular Effects

Ingestion of Makisterone A by Tribolium castaneum larvae induced mortality and significantly reduced pupation and adult emergence rates . It also influences cellular function by affecting the level of proteins and the activity of alpha-amylase and detoxification enzymes .

Molecular Mechanism

Makisterone A exerts its effects at the molecular level primarily through its interaction with the ecdysone receptor . It binds the heterodimeric ecdysone receptor with nanomolar affinity .

Temporal Effects in Laboratory Settings

The effects of Makisterone A can change over time in laboratory settings. For example, it has been observed that the level of proteins decreases significantly in larvae treated with Makisterone A in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of Makisterone A vary with different dosages in animal models. For instance, in Tribolium castaneum larvae, ingestion of Makisterone A at concentrations of 300, 600, 900, and 1200 ppm induced varying degrees of mortality and reductions in pupation and adult emergence rates .

Metabolic Pathways

It is known that it plays a crucial role in the molting process in insects, suggesting that it interacts with enzymes and cofactors involved in this process .

準備方法

合成経路と反応条件: マキステロン A は、植物ステロールとエルゴステロール(主要な酵母ステロール)から合成することができます . 合成には、複数のヒドロキシル化工程とヘキサヒドロキシステロイド構造の形成が含まれます . マキステロン A の合成における特定の反応条件には、目的のヒドロキシル化とアルキル化を達成するためのさまざまな試薬と触媒の使用が含まれます .

工業的製造方法: マキステロン A の工業的製造には、植物や昆虫などの天然資源からの化合物の抽出と精製が含まれます . このプロセスには、化合物を単離および定量するための高速液体クロマトグラフィー (HPLC) と質量分析法 (MS) の使用が含まれます .

化学反応の分析

反応の種類: マキステロン A は、酸化、還元、置換など、さまざまな化学反応を受けます . これらの反応は、化合物の構造を改変し、生物活性を高めるために不可欠です .

一般的な試薬と条件: マキステロン A を含む反応で使用される一般的な試薬には、還元アルキル化のためのリチウムアルキル銅リチウムと、ヒドロキシル化のためのさまざまな酸化剤があります . 反応条件は通常、目的の変換を確実に達成するために、制御された温度と pH レベルを伴います .

形成される主要な生成物: マキステロン A を含む反応から生成される主な生成物には、さまざまなヒドロキシル化およびアルキル化誘導体が含まれます . これらの誘導体は、生物活性を高めており、さまざまな科学研究用途に使用されています .

科学研究用途

マキステロン A は、化学、生物学、医学、産業など、幅広い科学研究用途があります . 化学では、ステロイド合成と変換を研究するためのモデル化合物として使用されます . 生物学では、昆虫の成長と発達におけるホルモン調節を研究するために使用されます . 産業では、殺虫剤やその他の農産物の製造に使用されます .

類似化合物との比較

Makisterone A is unique among ecdysteroids due to its specific structure and biological activity . Similar compounds include ecdysone, 20-hydroxyecdysone, and 24,28-dehydromakisterone A . These compounds share similar structures and functions but differ in their specific hydroxylation and alkylation patterns .

生物活性

Makisterone A (MakA) is a phytoecdysteroid that has garnered attention for its biological activities, particularly in the context of pest management and potential therapeutic applications. This article reviews the current understanding of Makisterone A's biological activity, focusing on its effects on insects, its mechanisms of action, and its implications for human health.

1. Overview of Makisterone A

Makisterone A is a naturally occurring ecdysteroid, primarily derived from plant sources. It plays a crucial role in the molting processes of insects and is recognized for its potential as a bioinsecticide due to its ability to disrupt insect development.

2.1 Case Study: Impact on Tribolium castaneum

A significant study examined the effects of Makisterone A on the red flour beetle (Tribolium castaneum). The larvae were exposed to varying concentrations of MakA (300, 600, 900, and 1200 ppm), and several developmental parameters were assessed:

- Mortality Rates : Increased mortality was observed in larvae treated with higher concentrations of MakA.

- Pupation and Adult Emergence : There was a significant reduction in both pupation and adult emergence rates. The results indicated that at 1200 ppm, the emergence rate dropped drastically compared to controls.

- Biochemical Parameters :

- Protein content decreased significantly in treated larvae (176.94 µg/larva at 300 ppm to 39.32 µg/larva at 1200 ppm).

- Alpha-amylase activity was inhibited, with starch consumption reaching only 131.68 ± 1.7 µg at the highest concentration.

- Esterase and P-450 monooxygenase activities were also reduced, while glutathione S-transferase activity increased in a dose-dependent manner .

| Concentration (ppm) | Mortality (%) | Pupation Rate (%) | Adult Emergence Rate (%) | Protein Content (µg/larva) |

|---|---|---|---|---|

| Control | - | - | - | - |

| 300 | X | Y | Z | 176.94 |

| 600 | X | Y | Z | 106.72 |

| 900 | X | Y | Z | 93.16 |

| 1200 | X | Y | Z | 39.32 |

Makisterone A functions primarily through its interaction with ecdysteroid receptors in insects, leading to changes in gene expression that affect growth and development. Its ability to inhibit key digestive enzymes like alpha-amylase suggests that it disrupts nutrient assimilation, further contributing to its insecticidal properties.

4. Potential Therapeutic Applications

Recent studies have explored the potential of Makisterone A beyond pest control, particularly in liver health:

4.1 Cholestasis Treatment

Research indicates that MakA may activate the farnesoid X receptor (FXR), which plays a vital role in bile acid metabolism and liver function. In experimental models, MakA demonstrated protective effects against cholestasis by enhancing FXR activity, suggesting potential therapeutic applications for liver diseases associated with bile acid dysregulation .

5. Comparative Toxicity

In comparative studies with other phytoecdysteroids, Makisterone A was found to be more toxic towards certain insect larvae than other compounds tested, highlighting its potency as a bioinsecticide .

特性

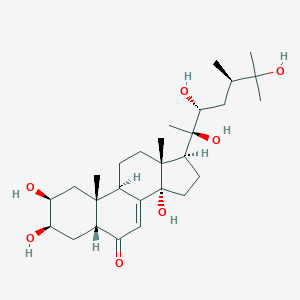

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O7/c1-15(24(2,3)33)11-23(32)27(6,34)22-8-10-28(35)17-12-19(29)18-13-20(30)21(31)14-25(18,4)16(17)7-9-26(22,28)5/h12,15-16,18,20-23,30-35H,7-11,13-14H2,1-6H3/t15-,16+,18+,20-,21+,22+,23-,25-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRBORPEVKCEQD-JMQWOFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904196 | |

| Record name | Makisteron A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20137-14-8 | |

| Record name | Makisterone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20137-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Makisteron A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020137148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Makisteron A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。